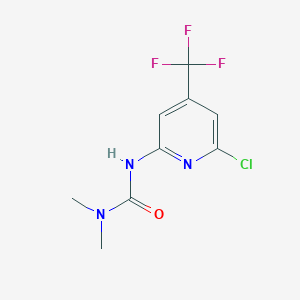

3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-1,1-dimethyl-urea

Übersicht

Beschreibung

3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-1,1-dimethyl-urea, also known as CTMU, is a chemical compound that has gained attention in scientific research due to its potential use as an herbicide. It belongs to the class of pyridine derivatives and has a molecular weight of 268.69 g/mol.

Wissenschaftliche Forschungsanwendungen

Complexation-induced Unfolding of Heterocyclic Ureas

The study explores the synthesis and conformational behavior of heterocyclic ureas, focusing on their ability to unfold and form multiply hydrogen-bonded complexes. The research highlights the potential of these compounds in self-assembly processes, mimicking biological structures such as peptides. This unfolds avenues for their application in designing molecular architectures and materials with specific functionalities (Corbin et al., 2001).

Dimerization of Ureidopyrimidones via Quadruple Hydrogen Bonding

This research demonstrates the strong dimerization capabilities of ureidopyrimidone derivatives through quadruple hydrogen bonding. Such properties suggest their utility in constructing supramolecular assemblies, which could be harnessed in various fields, including materials science and nanotechnology (Beijer et al., 1998).

Receptors for Urea Derivatives Based on Pyridoindole Subunits

The development of cavity-shaped hosts that exhibit a strong affinity for urea derivatives through hydrogen bonding offers insights into the design of new sensors and receptors. These findings could be particularly relevant in environmental monitoring and the development of diagnostic tools (Hegde et al., 1993).

Electronic and Optical Properties of Chalcone Derivatives

Investigating the electronic, optical, and nonlinear optical properties of chalcone derivatives provides a foundation for their application in optoelectronic devices. The superior properties identified in this study suggest potential use in OLEDs and other advanced display technologies (Shkir et al., 2018).

Synthesis of Pyrazolyl-Substituted Pyridinium and Guanidinium Salts

The synthesis of pyrazolyl-substituted salts from pyridone and urea derivatives showcases a novel approach in organic synthesis. This method could have implications in the synthesis of complex organic molecules with potential applications in pharmaceuticals and agrochemicals (Echterhoff et al., 2014).

Structural Analysis of Insecticides

The crystal structure analysis of chlorfluazuron, a benzoylphenylurea insecticide, provides valuable insights into the molecular basis of its activity. Understanding such structures is crucial for the design of new, more effective insecticides with reduced environmental impact (Cho et al., 2015).

Eigenschaften

IUPAC Name |

3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3N3O/c1-16(2)8(17)15-7-4-5(9(11,12)13)3-6(10)14-7/h3-4H,1-2H3,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAPGAOMWDXNJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=NC(=CC(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridine-2-sulfonyl)-ethyl]-benzamide](/img/structure/B1401805.png)

![4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-benzamide](/img/structure/B1401806.png)

![2,6-Dichloro-3-[chloro-(4-chloro-phenyl)-methyl]-4-trifluoromethyl-pyridine](/img/structure/B1401808.png)

![{4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-yl}-methyl-amine](/img/structure/B1401812.png)

![2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide](/img/structure/B1401813.png)

![[6-(2-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401814.png)

![[6-(3-Hydrazonomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401815.png)

![[3-(2-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401817.png)

![[6-(4-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401819.png)

![Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401820.png)

![4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine](/img/structure/B1401824.png)